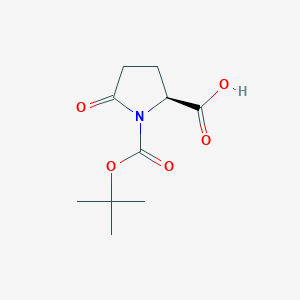

Boc-Pyr-OH

Description

Historical Development and Chemical Significance of Protected Amino Acid Derivatives

The historical development of protected amino acid derivatives is intrinsically linked to the evolution of peptide synthesis. Peptides, being chains of amino acids linked by amide bonds, present a synthetic challenge due to the presence of multiple reactive functional groups (amino, carboxyl, and various side-chain functionalities) within each amino acid. To control the formation of peptide bonds and prevent unwanted side reactions, specific functional groups must be temporarily blocked or "protected" during the synthesis process thermofisher.comwikipedia.org.

The concept of using protecting groups in organic synthesis dates back decades, with the tert-butoxycarbonyl (Boc) group being introduced by Carpino in 1957 rsc.orgchempep.com. The Boc group is an acid-labile protecting group commonly used for the temporary protection of the α-amino group of amino acids libretexts.orgamericanpeptidesociety.orgorganic-chemistry.org. Its removal is typically achieved under acidic conditions, such as treatment with trifluoroacetic acid (TFA) chempep.comlibretexts.orgamericanpeptidesociety.org. This selective removal allows for the stepwise elongation of a peptide chain while other protected functional groups remain intact.

The chemical significance of protected amino acid derivatives lies in their ability to enable controlled and selective chemical transformations. By masking reactive sites, these derivatives facilitate the formation of desired bonds and the introduction of specific modifications, which is crucial for the synthesis of peptides and other complex organic molecules with defined structures and functions thermofisher.com. The development of various protecting groups with different lability profiles (e.g., acid-labile Boc, base-labile Fmoc) has led to the establishment of orthogonal protection strategies, allowing for the selective deprotection of specific functional groups in the presence of others wikipedia.orgamericanpeptidesociety.orgiris-biotech.de.

Overview of Research Trajectories for N-Boc-L-pyroglutamic Acid

N-Boc-L-pyroglutamic acid serves as a valuable building block in diverse research trajectories. Its primary application is in peptide synthesis, particularly in the Boc strategy of solid-phase peptide synthesis (SPPS) chemimpex.comarchivemarketresearch.comchemimpex.com. In this method, the peptide chain is assembled on a solid support, and Boc-protected amino acids are sequentially coupled to the growing chain iris-biotech.debachem.com. The Boc group on the α-amino group of the incoming amino acid is removed in each cycle to allow the next amino acid to be coupled bachem.com.

Beyond standard peptide synthesis, N-Boc-L-pyroglutamic acid and its derivatives are explored in the synthesis of cyclic peptides and peptidomimetics chemimpex.comarchivemarketresearch.com. The unique cyclic structure of pyroglutamic acid introduces conformational constraints into peptide chains, which can influence their biological activity and stability clockss.orgresearchgate.net. Researchers leverage N-Boc-L-pyroglutamic acid as a chiral synthon for the asymmetric synthesis of various biologically active compounds and natural products clockss.orgresearchgate.net. Its derivatives have shown potential as inhibitors of protein-protein interactions and as lead compounds in drug discovery efforts, particularly in areas like neuropharmacology and oncology chemimpex.comclockss.orgacs.org.

Studies also investigate the use of N-Boc-L-pyroglutamic acid in the development of novel materials and in bioconjugation processes chemimpex.comacs.org. Its structural features and the presence of the Boc group allow for modifications and conjugations that can enhance the properties or facilitate the delivery of other molecules chemimpex.com.

Structural Motifs and Their Role in Chemical Reactivity and Biological Functionality

The structure of N-Boc-L-pyroglutamic acid comprises a five-membered lactam ring derived from L-glutamic acid, a free carboxylic acid group, and a tert-butoxycarbonyl (Boc) group protecting the nitrogen atom of the lactam ring chemimpex.comnih.gov. This unique combination of structural motifs dictates its chemical reactivity and influences the biological functionality of compounds incorporating this unit.

The pyroglutamic acid core provides a rigid cyclic structure compared to linear amino acids, which limits conformational flexibility in peptides and other molecules where it is incorporated researchgate.net. This rigidity can be crucial for binding to specific biological targets and influencing the secondary structure of peptides clockss.org. The carboxylic acid group is a key reactive handle for forming amide bonds during peptide synthesis or for other coupling reactions wikipedia.org.

The Boc group serves as a temporary protecting group for the nitrogen atom of the pyroglutamatic ring. Its electron-withdrawing nature influences the reactivity of the adjacent carbonyl group and the acidity of any remaining protons on the nitrogen (though in N-Boc-L-pyroglutamic acid, the nitrogen is fully substituted). The Boc group's acid lability allows for its selective removal under conditions that leave other functional groups or peptide bonds intact, enabling controlled chemical synthesis chempep.comlibretexts.orgamericanpeptidesociety.org. The steric bulk of the tert-butyl group can also influence the stereochemistry of reactions carried out near the protected nitrogen cymitquimica.com.

The interplay between the rigid pyroglutamic ring, the reactive carboxylic acid, and the labile Boc protecting group makes N-Boc-L-pyroglutamic acid a versatile building block in organic synthesis and a valuable tool for researchers exploring the synthesis and activity of novel chemical entities.

Table 1: Key Properties of N-Boc-L-pyroglutamic Acid

| Property | Value | Source |

| CAS Number | 53100-44-0 | chemimpex.comnih.gov |

| Molecular Formula | C₁₀H₁₅NO₅ | chemimpex.comnih.gov |

| Molecular Weight | 229.24 g/mol | chemimpex.comnih.gov |

| Appearance | White to off-white powder or crystal | chemimpex.comtcichemicals.com |

| Melting Point | 117 - 119 °C | chemimpex.com |

| Optical Rotation | [α]D²⁰ = -35 ± 2 º (C=1 in CHCl₃) | chemimpex.com |

Table 2: Research Applications of N-Boc-L-pyroglutamic Acid

| Application Area | Specific Uses | Source |

| Peptide Synthesis | Building block for peptide chain elongation, synthesis of cyclic peptides, precursor for bioactive peptides. | chemimpex.comarchivemarketresearch.comchemimpex.com |

| Drug Development | Designing compounds targeting biological pathways, enhancing bioavailability, neuropharmacology, oncology. | chemimpex.comarchivemarketresearch.comchemimpex.com |

| Organic Synthesis | Versatile intermediate, asymmetric synthesis of natural products and derivatives. | chemimpex.comclockss.orgresearchgate.net |

| Biotechnology | Development of enzyme inhibitors, biologically active compounds. | chemimpex.com |

| Research Reagents | Tool in organic synthesis and analytical chemistry. | chemimpex.com |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO5/c1-10(2,3)16-9(15)11-6(8(13)14)4-5-7(11)12/h6H,4-5H2,1-3H3,(H,13,14)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLQPFJGZTYCMH-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1[C@@H](CCC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70886035 | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53100-44-0 | |

| Record name | 1-(1,1-Dimethylethyl) (2S)-5-oxo-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53100-44-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053100440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Pyrrolidinedicarboxylic acid, 5-oxo-, 1-(1,1-dimethylethyl) ester, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70886035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(tert-butyl) hydrogen (S)-5-oxopyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.039 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc L Pyroglutamic Acid and Its Advanced Derivatives

General Synthetic Routes to N-Boc-L-pyroglutamic Acid

The most common synthetic approach to N-Boc-L-pyroglutamic acid involves the Boc protection of L-pyroglutamic acid. This typically utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the Boc source. google.com

A widely reported two-step method starts from L-pyroglutamic acid. The first step involves the formation of a methyl ester, often catalyzed by thionyl chloride in methanol (B129727). google.com This is followed by the Boc protection of the nitrogen using Boc₂O in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP) and a base like triethylamine (B128534) (TEA) in a suitable solvent like dichloromethane (B109758) (DCM) or ethyl acetate (B1210297).

Optimization of Reaction Conditions for Industrial and Laboratory Scale Production

Optimization of the synthesis of N-Boc-L-pyroglutamic acid focuses on improving yield, purity, and efficiency for both laboratory and industrial scales. For laboratory scale synthesis, the reaction conditions for Boc protection typically involve using methyl L-pyroglutamate with Boc₂O and DMAP in DCM or ethyl acetate at around 20°C, which can achieve high yields.

For industrial-scale production, optimization efforts include using anhydrous methanol with low water content (≤0.2%) for esterification with controlled addition of thionyl chloride at low temperatures (5-10°C) to manage exothermicity and minimize side reactions. google.com In the Boc protection step, catalyst recycling, such as using immobilized DMAP on silica (B1680970) gel, can reduce costs.

Research has explored various conditions for the Boc protection of L-pyroglutamic acid esters. One study reported using di-tert-butyl dicarbonate, DMAP, and triethylamine in THF for nitrogen protection of lactams and amides. researchgate.net Another method involved N-acylation of tert-butyl pyroglutamate (B8496135) with Boc₂O in acetonitrile (B52724) with catalytic DMAP. researchgate.net

Data on optimized conditions often highlight reaction time, temperature, solvent, and catalyst loading to achieve desired yields and purity.

| Step | Reactants | Catalyst(s) | Solvent(s) | Temperature (°C) | Time | Key Findings / Optimization |

| Esterification | L-Pyroglutamic Acid, MeOH | SOCl₂ | MeOH | 5-10 | 6-8 h | Controlled addition of SOCl₂, anhydrous MeOH for scale-up. google.com |

| Boc Protection | Methyl L-pyroglutamate, Boc₂O | DMAP, Et₃N (optional) | DCM, EtOAc, Toluene | 15-20 | - | DMAP catalyst, various solvents, catalyst recycling for scale-up. |

Eco-Friendly and Chromatography-Free Purification Strategies

Traditional purification methods like column chromatography can be costly and generate significant solvent waste, posing environmental challenges. researchgate.net Therefore, developing eco-friendly and chromatography-free purification strategies for N-Boc-L-pyroglutamic acid is crucial for large-scale and sustainable production.

One approach for purification involves crystallization instead of chromatography, which has been shown to achieve high purity (up to 99.8%) for Boc-L-pyroglutamic acid methyl ester. google.com This method is simpler to operate and lower in cost. google.com

Research has also focused on chromatography-free synthesis of related N-Boc-protected proline derivatives on multi-gram and kilogram scales, indicating a broader trend towards avoiding chromatography in the synthesis of Boc-protected cyclic amino acids. researchgate.netacs.org These strategies often involve optimizing reaction conditions to minimize by-product formation and utilizing simple work-up procedures followed by crystallization or precipitation. researchgate.net

Stereoselective Synthesis of N-Boc-L-pyroglutamic Acid Analogues

Stereoselective synthesis is critical for producing enantiomerically pure N-Boc-L-pyroglutamic acid analogues, which are important chiral building blocks. acs.orggoogle.com These analogues often feature modifications on the pyrrolidine (B122466) ring system.

Derivatization of Pyrrolidine Ring Systems

Derivatization of the pyrrolidine ring in N-Boc-L-pyroglutamic acid or its precursors allows for the creation of a diverse range of analogues with altered properties. One common strategy involves functionalization at the C4 position of the pyrrolidine ring. clockss.orgresearchgate.net

Methods for C4 substitution include alkylation of lithium enolates derived from N-protected pyroglutamic esters. clockss.org This method can work well for reactive electrophiles, yielding C4 substituted derivatives with moderate yields and stereospecificity. clockss.org Hydroxylation at the C4 position has also been reported, for instance, by treating the lithium enolate of benzyl (B1604629) N-Boc-(L)-pyroglutamate with oxidizing agents like 3-phenyl-2-toluenesulfonyl-1,2-oxaziridine to yield trans-4-hydroxypyroglutamate. clockss.orgbeilstein-journals.org

Another approach involves the ring opening of N-Boc pyroglutamate derivatives with heteronucleophiles, such as alcohols, amines, and thiols, leading to glutamic acid derivatives with functional groups introduced at the former C5 position of the pyroglutamic ring (which becomes the δ-position of the opened chain). doi.org Solid-phase synthesis techniques have been applied to this type of ring-opening reaction, allowing for the creation of libraries of glutamic acid derivatives. doi.org

Stereoselective derivatization often relies on the inherent chirality of the L-pyroglutamic acid starting material or the use of chiral auxiliaries or catalysts to control the stereochemistry of newly introduced chiral centers. nih.govrsc.org

Preparation of Chiral Precursors and Intermediates

The synthesis of N-Boc-L-pyroglutamic acid analogues often utilizes chiral precursors derived from natural amino acids like L-glutamic acid or L-hydroxyproline. acs.orgresearchgate.netnih.gov

L-Pyroglutamic acid itself is a chiral starting material derived from L-glutamic acid. google.com The stereochemistry at the C2 position of pyroglutamic acid is maintained during the Boc protection step under appropriate conditions, ensuring the chirality of N-Boc-L-pyroglutamic acid. researchgate.net

Chiral precursors for more complex analogues can be prepared through various stereoselective transformations. For example, L-hydroxyproline has been used as a starting material for synthesizing L-pyroglutamic acid analogues with a chiral hydroxyl group at the C4 position. nih.govfrontiersin.org This involves a sequence of protection and functionalization steps. nih.govfrontiersin.org

Other approaches involve the stereoselective alkylation of α-amino acid derived iminoesters or oxazoles to yield substituted pyroglutamates. nih.gov The stereochemistry in these reactions is controlled by the chiral starting material or the reaction conditions. nih.gov

The preparation of chiral intermediates with defined stereochemistry is crucial for the subsequent synthesis of enantiomerically pure N-Boc-L-pyroglutamic acid analogues. google.comresearchgate.net

Synthesis of Specialized N-Boc-L-pyroglutamic Acid Derivatives

Beyond simple ring substitutions, N-Boc-L-pyroglutamic acid serves as a versatile scaffold for the synthesis of specialized derivatives with diverse structural features and potential applications. These derivatives can include modified carboxylic acid functionalities, altered ring systems, or the incorporation of additional functional groups.

One area of specialization involves the synthesis of pyroglutamic acid derivatives with modified C-terminal functionalities, such as esters other than methyl or ethyl esters, or amides. doi.orgresearchgate.net Lipase-catalyzed esterification has been explored as an enzymatic and potentially more environmentally friendly route to pyroglutamic acid fatty esters. researchgate.net

Another type of specialized derivative involves the synthesis of conformationally constrained analogues. Bicyclic lactams derived from pyroglutamic acid, often prepared from N-Boc-L-pyroglutamic acid intermediates, serve as scaffolds for creating constrained analogues of amino acids like lysine, ornithine, and glutamine. rsc.org These structures can be important in medicinal chemistry for developing peptidomimetics and studying structure-activity relationships. clockss.orgrsc.org

Furthermore, N-Boc-L-pyroglutamic acid derivatives can be modified to incorporate phosphonate (B1237965) groups, leading to phosphoproline derivatives, which are of interest in various fields. researchgate.net The synthesis of such derivatives often involves transforming L-pyroglutamic acid into chiral cyclic imines followed by diastereoselective nucleophilic addition of phosphites. researchgate.net

The synthesis of specialized derivatives often requires tailored synthetic routes that leverage the reactivity of the N-Boc-protected pyroglutamic acid core while introducing complexity at specific positions. Research in this area is often driven by the search for novel compounds with specific biological activities or material properties.

Fluorinated N-Boc-L-pyroglutamic Acid Derivatives

The incorporation of fluorine atoms into organic molecules can significantly alter their chemical and physical properties, including lipophilicity, metabolic stability, and biological activity. While specific synthetic routes to fluorinated N-Boc-L-pyroglutamic acid derivatives were not extensively detailed in the search results, the synthesis and diversification of novel heterocyclic amino acid derivatives, including those potentially fluorinated, have been achieved through methods like Suzuki-Miyaura cross-coupling from brominated precursors. nih.gov This suggests that fluorinated derivatives could be synthesized by employing fluorinated building blocks or introducing fluorine through specific fluorination reactions on suitable N-Boc-L-pyroglutamic acid intermediates.

Synthesis of N-Boc-Pyrrolidine Moieties for Polymer Applications

N-Boc-pyrrolidine moieties are valuable structures for incorporation into polymers, particularly in the development of polymer-supported catalysts and materials. The synthesis of polymer microspheres containing chiral pyrrolidine moieties has been reported, utilizing a methacrylate (B99206) monomer bearing a chiral N-Boc-pyrrolidine unit. researchgate.net This monomer was synthesized and subsequently incorporated into polymers via precipitation polymerization. researchgate.net The Boc group can then be removed to yield the active pyrrolidine moiety on the polymer support. researchgate.net Another approach involves anchoring the pyrrolidine moiety through the C3 position to porous polymers, which is suggested to improve accessibility to the reactive center and enhance catalytic activity. csic.es N-Boc-pyrrolidine itself has a PubChem CID of 643455. fishersci.fi

Research findings indicate that polymer microsphere-supported chiral pyrrolidine catalysts synthesized by this method showed high reactivity (up to 97% yield) and enantioselectivity (up to 95% ee) in asymmetric Michael addition reactions. researchgate.net These catalysts could also be recovered and reused. researchgate.net

Novel Heterocyclic Derivatives (e.g., Pyrazole-Carboxylates from N-Boc-piperidinyl acids)

N-Boc-protected cyclic amino acids, such as N-Boc-L-pyroglutamic acid and N-Boc-piperidinyl acids, serve as precursors for the synthesis of novel heterocyclic derivatives. mdpi.comktu.edu For instance, methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates have been synthesized as novel heterocyclic amino acids. mdpi.comijtsrd.comnih.gov The synthetic route involves converting N-Boc protected piperidine (B6355638) acids to β-keto esters, followed by reaction with N,N-dimethylformamide dimethyl acetal (B89532), and subsequent cyclocondensation with hydrazines. mdpi.comijtsrd.comnih.gov This method allows for the regioselective synthesis of pyrazole-carboxylates. mdpi.comijtsrd.comnih.gov

Detailed research findings highlight the synthetic sequence for preparing these pyrazole (B372694) derivatives. The process typically starts with N-Boc-protected piperidine acids, which are treated with Meldrum's acid in the presence of coupling agents like EDC·HCl and DMAP, followed by methanolysis to yield β-keto esters. mdpi.combeilstein-journals.orgresearchgate.net These β-keto esters are then reacted with N,N-dimethylformamide dimethyl acetal to form β-enamino diketones, which undergo reaction with various N-mono-substituted hydrazines to afford the target pyrazole-carboxylates. mdpi.comijtsrd.comnih.gov The structures of these novel heterocyclic compounds are confirmed using spectroscopic techniques such as 1H, 13C, and 15N NMR spectroscopy and HRMS. mdpi.comnih.gov Pyrazole itself has a PubChem CID of 1048. nih.gov N-Boc-piperidine-2-carboxylic acid has a PubChem CID of 688617. fishersci.ca

Hydroxylamine (B1172632) Derivatives from N-Boc-L-pyroglutamic Acid

N-Boc-L-pyroglutamic acid can be utilized in the preparation of hydroxylamine derivatives. One method involves the reaction of Boc-pyroglutamic acid with a sulfur reagent to form a sulfur ylide, which is then reacted with a halide source to form a halooxime. google.com This process is described as a method for preparing hydroxylamine derivatives useful in the preparation of anti-infective agents. google.com

Another approach to synthesizing O-substituted hydroxylamines involves the O-alkylation of tert-butyl N-hydroxycarbamate with alcohol methanesulfonates, followed by acidic N-deprotection. organic-chemistry.org While this method does not directly start from N-Boc-L-pyroglutamic acid, it demonstrates a general strategy for preparing protected hydroxylamines which could potentially be coupled with derivatives of N-Boc-L-pyroglutamic acid. Hydroxylamine has a PubChem CID of 787. fishersci.canih.gov Hydroxylamine hydrochloride has a PubChem CID of 443297. flybase.orgfishersci.ca

Applications of N Boc L Pyroglutamic Acid in Peptide and Protein Chemistry

Role as a Protective Group in Peptide Synthesis

In peptide synthesis, the protection of amino groups is crucial to control the direction of peptide chain elongation and prevent unwanted side reactions. The Boc group in N-Boc-L-pyroglutamic acid serves as a widely used Nα-protecting group chemimpex.comnordmann.globalfishersci.camedchemexpress.com. The Boc group is acid-labile, typically removed using trifluoroacetic acid (TFA), which is a key step in the Boc/Benzyl (B1604629) (Boc/Bn) solid-phase peptide synthesis strategy ub.edumasterorganicchemistry.comwikipedia.org. This orthogonal protection strategy allows for the selective deprotection of the N-terminus while side-chain protecting groups, often benzyl-based, remain intact until the final cleavage from the resin wikipedia.org. The use of Boc-pyr-OH introduces a protected pyroglutamic acid residue into the peptide sequence.

Facilitating Selective Amino Acid Modification in Complex Peptide Sequences

The strategic placement of a Boc-protected amino acid like this compound within a complex peptide sequence allows for selective chemical modifications. The Boc group temporarily masks the α-amino group of the pyroglutamic acid residue, preventing its reaction during coupling steps involving other amino acids chemimpex.commedchemexpress.com. Once the desired peptide sequence is assembled up to the Boc-protected residue, the Boc group can be selectively removed under acidic conditions without affecting other labile functionalities or peptide bonds within the growing chain masterorganicchemistry.comwikipedia.org. This controlled deprotection reveals the free amino group of the pyroglutamic acid, enabling subsequent coupling with the next amino acid or allowing for specific modifications at this now-accessible site within the complex sequence chemimpex.com. This selective approach is vital for the synthesis of peptides with defined structures and functionalities, particularly in the development of pharmaceuticals.

Enhanced Stability and Solubility for Peptide Formulations

The incorporation of N-Boc-L-pyroglutamic acid, or the resulting pyroglutamic acid residue after deprotection, can influence the physical properties of peptides, including their stability and solubility chemimpex.com. The cyclic structure of pyroglutamic acid can contribute to increased conformational rigidity in the peptide chain, which may enhance stability against enzymatic degradation mdpi.com. Furthermore, the polarity introduced by the pyroglutamic acid residue can impact the peptide's solubility in various solvents, which is a critical factor in the formulation of peptide-based therapeutics chemimpex.com. While the Boc group itself is lipophilic and transient, its use during synthesis facilitates the creation of peptides that, upon deprotection, can exhibit improved characteristics for formulation. The dicyclohexylammonium (B1228976) salt of Boc-L-pyroglutamic acid, for instance, is noted for its enhanced solubility and stability, which are beneficial in organic synthesis applications chemimpex.com.

Synthesis of Biologically Active Peptides

N-Boc-L-pyroglutamic acid is a valuable building block in the synthesis of a wide range of biologically active peptides and peptide-related molecules chemimpex.com. Its protected form allows for controlled incorporation into growing peptide chains, contributing to the synthesis of complex structures with diverse biological functions.

Cyclic Peptide Synthesis

Cyclic peptides are a class of molecules with enhanced stability and often improved biological activity compared to their linear counterparts mdpi.com. The synthesis of cyclic peptides typically involves forming a new peptide bond between the N- and C-termini or between side chains of amino acids in a linear precursor peptide mdpi.com. N-Boc-L-pyroglutamic acid can be employed in the synthesis of linear peptide precursors destined for cyclization. The Boc protection strategy is compatible with various cyclization methods. For example, Boc-based chemistry has been used in the synthesis of cyclic peptides, sometimes involving a C-terminal thioester to facilitate cyclization via native chemical ligation nih.govrsc.org. The controlled deprotection of Boc-protected residues at specific points in the synthesis is essential for directing the cyclization reaction to form the desired cyclic structure rsc.org. Researchers leverage Boc-L-pyroglutamic acid in the synthesis of cyclic peptides, contributing to advancements in medicinal chemistry chemimpex.com.

Influence on Peptide Conformation and Biological Activity

The inclusion of pyroglutamic acid, introduced via this compound during synthesis, can significantly influence the conformation and, consequently, the biological activity of a peptide researchgate.netottokemi.commasterorganicchemistry.comfrontiersin.org. The rigid five-membered ring structure of pyroglutamic acid can induce turns or other specific secondary structures within the peptide chain researchgate.net. These conformational constraints can pre-organize the peptide into a shape that is more favorable for binding to its biological receptor, leading to enhanced potency and selectivity frontiersin.orglifetein.com. Furthermore, the N-terminal pyroglutamic acid residue is known to protect peptides from degradation by aminopeptidases, thereby increasing their in vivo half-life and improving their biological activity thieme-connect.de. Studies have explored the impact of N-terminal modifications, including the presence of pyroglutamic acid, on the biological activity of peptides acs.org. The ability of N-Boc-L-pyroglutamic acid to facilitate the incorporation of this influential residue makes it a key component in the design and synthesis of peptides with desired conformational properties and biological outcomes.

Advanced Strategies in Protein Engineering

Protein engineering aims to modify protein structures to enhance or alter their functions, stability, and other properties for various applications, including therapeutics and biocatalysis. The incorporation of non-canonical amino acids or the modification of existing residues provides powerful avenues for achieving these goals. N-Boc-L-pyroglutamic acid serves as a crucial precursor or building block in strategies involving the introduction of pyroglutamic acid or related cyclic amino acid mimetics into protein structures.

Modification of Proteins for Enhanced Stability and Activity

The presence of pyroglutamic acid (pGlu) at the N-terminus is a known post-translational modification in many natural peptides and proteins, including hormones and antibodies fishersci.canih.govnih.govnih.gov. This N-terminal cyclization, often occurring spontaneously or catalyzed by glutaminyl cyclases, confers increased stability by protecting the peptide or protein from degradation by aminopeptidases nih.govnih.gov. While this is a natural process, protein engineering strategies can leverage the stabilizing effect of pyroglutamic acid by intentionally incorporating it or mimetics at the N-terminus or other sites.

The synthetic utility of N-Boc-L-pyroglutamic acid lies in its application in peptide synthesis, enabling the controlled introduction of a pyroglutamic acid residue. Peptides synthesized using this compound can then be incorporated into larger protein structures or used as model systems to study the impact of pGlu on protein properties. Research indicates that the N-terminal pGlu modification can not only protect against exopeptidase degradation but also influence the conformation of peptides and proteins, which in turn can affect their binding affinity to receptors nih.gov.

Incorporation of Pyroglutamic Acid Residues into Protein Structures

The incorporation of pyroglutamic acid or its derivatives into specific positions within a protein structure is a valuable strategy in protein engineering. N-Boc-L-pyroglutamic acid is a key reagent in the chemical synthesis of peptides containing pyroglutamic acid, which can then be used to generate modified proteins through techniques like chemical ligation or expressed protein ligation nih.govmetabolomicsworkbench.org.

Furthermore, advances in genetic code expansion technology have opened possibilities for site-specific incorporation of non-canonical amino acids, including modified glutamic acid derivatives that can lead to pyroglutamate (B8496135) formation. One study explored the genetic encoding of a side-chain esterified glutamic acid analogue, which could be used to generate N-terminal pyroglutamation on recombinant proteins expressed in E. coli wikipedia.org. This demonstrates a biological approach to introduce the pyroglutamate modification at a desired position.

The use of (2S)-pyroglutamic acid as a starting material for the synthesis of modified proline analogues, such as (2S,4S)-methylproline, highlights another route for incorporating cyclic residues into proteins nih.gov. These synthetic amino acids can be incorporated into proteins, often through ribosomal synthesis using engineered aminoacyl-tRNA synthetases and suppressor tRNAs, to study their effects on protein structure and function nih.gov. Studies involving the incorporation of such analogues into model proteins like thioredoxin have provided insights into how the stereochemistry of these incorporated residues can influence protein folding and stability nih.gov.

Contributions to Medicinal Chemistry and Pharmaceutical Research

Design and Development of Novel Drug Candidates

Boc-L-pyroglutamic acid is frequently utilized in the synthesis of cyclic peptides and as a precursor for diverse bioactive compounds, contributing to the development of novel drug candidates. chemimpex.com Its applications are particularly noted in the fields of neuropharmacology and oncology. chemimpex.com

Applications in Neuropharmacology

Research in neurobiology explores derivatives of Boc-L-pyroglutamic acid and related scaffolds for their potential effects on neurotransmitter systems, offering insights into neurological disorders and paving the way for new treatment strategies. chemimpex.com The pyrrolidine (B122466) nucleus, which forms the core of pyroglutamic acid, is a preferred scaffold in pharmaceutical science and drug design, appearing in numerous FDA-approved drugs. d-nb.info While not directly focused on Boc-pyr-OH, studies on related bicyclic azepanes, which are structurally related to pyrrolidine, have shown potential in targeting neuropsychiatric disorders by inhibiting monoamine transporters like norepinephrine (B1679862) (NET) and dopamine (B1211576) transporter (DAT), as well as σ-1R. acs.org These studies highlight the potential of simple, yet unexplored, scaffolds for drug discovery in neuropharmacology. acs.org

Role in Oncology Research

The applications of Boc-L-pyroglutamic acid extend to oncology research. chemimpex.com The pyrrolidine-2-one scaffold, a structural feature related to pyroglutamic acid, is recurrent in antitumor agents. d-nb.info Studies have investigated pyrrolidine derivatives for their antiproliferative activities against various cancer cell lines, including breast cancer (MDA-MB-231), prostate cancer (PC-3), and chronic myeloid leukemia (K562). d-nb.info Additionally, beta-substituted gamma-amino acid derivatives, which bear structural similarities to pyroglutamic acid derivatives, are being explored as chemotherapeutic agents. google.com These compounds exhibit selectivity for the LAT1/4F2hc transporter, leading to accumulation in cancerous cells and showing increased efficacy on various tumor types in preclinical studies. google.com

Development of Anti-Infective Agents (e.g., Hepatitis C Virus Inhibitors)

The pyroglutamic acid scaffold is relevant in the development of anti-infective agents, including inhibitors for the Hepatitis C Virus (HCV). Direct-acting antivirals (DAAs) targeting various viral proteins, such as NS3/4A protease, NS5A, and NS5B polymerase, have significantly improved HCV treatment. nih.gov, unitaid.org, While this compound is primarily a building block, related pyrrolidine-containing structures have shown promise as anti-HCV agents. For instance, bicyclic octahydrocyclohepta[b]pyrrol-4(1H)-one derivatives have been identified as novel selective anti-HCV agents with activity against genotype 1b and 2a subgenomic replicons. nih.gov These derivatives displayed promising EC50 values and selectivity indices in cell-based assays. nih.gov The pyrrolidine scaffold's versatility contributes to the chemical diversity explored in the search for potent anti-HCV compounds.

Enzyme Inhibitor Design Utilizing Pyroglutamic Acid Scaffolds

Pyroglutamic acid and its derivatives have been explored in the design of enzyme inhibitors. Pyroglutamic acid itself has demonstrated efficient inhibition of the catalytic activities of important enzymes, including Human recombinant phosphodiesterase-5A1 (PDE5A1), human angiotensin-converting enzyme (ACE), and urease. researchgate.net These enzymes are associated with several clinical conditions. researchgate.net Pyroglutamic acid is also mentioned as a useful asymmetric precursor for the synthesis of molecules like ACE inhibitors. researchgate.net Furthermore, the pyrrolidinone scaffold, structurally related to pyroglutamic acid, has been utilized in the structure-based design of inhibitors for enzymes such as Matrix Metalloproteinase-13 (MMP-13). acs.org Analysis of enzyme-inhibitor interactions suggests that the pyrrolidinone scaffold can effectively position binding groups to interact with the enzyme's active site, including coordinating with the active site zinc atom and occupying hydrophobic pockets. acs.org

Bioconjugation Strategies for Targeted Therapies

Boc-L-pyroglutamic acid is employed in bioconjugation processes. chemimpex.com Bioconjugation involves chemically linking biomolecules, such as peptides or antibodies, to drugs or imaging agents to improve their targeted delivery and effectiveness in therapeutic interventions. chemimpex.com, rsc.org The Boc protecting group on pyroglutamic acid can be selectively removed under specific conditions, allowing for subsequent coupling reactions. acs.org While the provided information doesn't detail specific bioconjugation strategies using this compound as the linking agent itself, it highlights its use in processes where such strategies are applied. chemimpex.com Related research in bioconjugate chemistry discusses the use of protected amino acids, such as the selective deprotection of Boc-protected groups in the context of incorporating functionalities like maleimides for thiol capture, which are relevant techniques in bioconjugation for targeted therapies. acs.org Model studies for disulfide bridging reagents, used in antibody fragment bioconjugation, have been performed using N-Boc-Cys-OMe, indicating the relevance of Boc-protected amino acids in developing such strategies. rsc.org

Attachment of Biomolecules to Drugs or Imaging Agents

N-Boc-3-hydroxypyrrolidine, as a biochemical reagent, possesses functional handles that make it potentially useful in strategies for attaching biomolecules to drugs or imaging agents. The hydroxyl group at the 3-position of the pyrrolidine ring can serve as a point of attachment for linkers or directly to other molecules through various coupling reactions. The Boc protecting group on the nitrogen can be selectively removed to reveal a secondary amine, providing another site for functionalization or conjugation. While specific detailed research findings on the direct use of N-Boc-3-hydroxypyrrolidine as a primary linker component for the attachment of biomolecules or imaging agents were not extensively detailed in the reviewed literature, its structure and reactivity profile are consistent with its potential application in such conjugation chemistries, particularly as a versatile scaffold that can be elaborated for this purpose.

Precursors for Bioactive Compounds

N-Boc-3-hydroxypyrrolidine is a widely recognized and important chiral building block in the synthesis of a diverse range of pharmaceuticals and bioactive molecules. Its chiral nature, particularly in its enantiopure forms, is crucial for the asymmetric synthesis of drug candidates where specific stereochemistry is required for biological activity and efficacy. unibestpharm.comalfachemch.com

The 3-hydroxypyrrolidine structural motif, often incorporated through the use of N-Boc-3-hydroxypyrrolidine as a precursor, is present in the core structure of several pharmacologically active ingredients. Examples include the drugs Darifenacin and Barnidipine, where the 3-N-hydroxypyrrolidine moiety forms a key part of their molecular architecture. whiterose.ac.ukresearchgate.net

Specific applications highlight its utility as an intermediate in the synthesis of various therapeutic agents:

Ligands for the Nicotinic Acetylcholine (B1216132) Receptor: The (R)-enantiomer, (R)-1-Boc-3-hydroxypyrrolidine (CID 6544479), has been utilized in the synthesis of ligands targeting the nicotinic acetylcholine receptor. alfachemch.combiosynth.com

Futibatinib Intermediate: (R)-1-N-Boc-3-hydroxypyrrolidine (CID 6544479) serves as a key intermediate in the synthesis of Futibatinib, a drug targeting FGFR kinases. unibestpharm.comnih.gov The chiral center of this pyrrolidine intermediate is conjugated with the secondary amine on the pyrazolo[3,4-d]pyrimidine moiety during the synthesis of Futibatinib. unibestpharm.com

Precursor for Darifenacin and Barnidipine: (S)-3-hydroxypyrrolidine, which can be prepared from (R)-1-N-tert-butoxycarbonyl-3-hydroxypyrrolidine (CID 6544479) through a process involving configuration inversion, is a necessary raw material for the synthesis of Darifenacin and Barnidipine. researchgate.netgoogle.com This underscores the importance of N-Boc-3-hydroxypyrrolidine enantiomers in accessing the required stereochemistry for these drugs.

Intermediates for Kinase Inhibitors and other Bioactive Compounds: N-Boc-protected enantiopure 3-hydroxypyrrolidines are frequently used as intermediates in the synthesis of various bioactive compounds, including kinase inhibitors and other clinical candidates. whiterose.ac.uknih.gov

Synthesis of Intermediates for IKK2 Inhibitors and Quinoline (B57606) Derivatives: The (S)-enantiomer, (S)-N-Boc-3-hydroxypyrrolidine (CID 854055), has been employed as a reactant in the synthesis of intermediates for IKK2 inhibitors, dimethoxy-pyrrolidylquinazoline, and peptidomimetic quinoline derivatives. researchgate.net

Building Block for Neurological Disorder Treatments: (2R,3S)-1-Boc-3-hydroxypyrrolidine-2-carbonitrile, a related substituted N-Boc-hydroxypyrrolidine derivative, serves as an intermediate for synthesizing pharmaceutical compounds aimed at treating neurological disorders. smolecule.com

Role of N Boc L Pyroglutamic Acid in Asymmetric Synthesis and Organocatalysis

N-Boc-L-pyroglutamic Acid as a Chiral Building Block

N-Boc-L-pyroglutamic acid is widely employed as a chiral building block for the synthesis of a diverse range of molecules, including bioactive natural products and pharmaceuticals researchgate.netingentaconnect.comchemimpex.com. Its rigid cyclic structure and functional handles allow for the stereocontrolled introduction of new substituents and the construction of complex chiral frameworks researchgate.net. It can be transformed into various derivatives, such as prolines or pyroglutaminols, through selective reduction of its carbonyl groups researchgate.net. The compound's structure, featuring a lactam carbonyl, a carboxylic acid, and an NH group (which can be derivatized), opens avenues for synthesizing a variety of molecules researchgate.net. For example, it has been used in the synthesis of ACE inhibitors and AT-1 receptor antagonists researchgate.netingentaconnect.com. N-Boc-L-pyroglutamic acid ethyl ester, a derivative, is also used as a chiral building block for preparing amides and synthesizing sulfoxides and piperidines, which can act as ligands biosynth.com.

Applications as a Chiral Auxiliary in Enantioselective Reactions

Pyroglutamic acid derivatives, including those protected with a Boc group, have found applications as chiral auxiliaries in enantioselective reactions clockss.org. A chiral auxiliary is a stereogenic group temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed. While the provided text does not explicitly detail the use of N-Boc-L-pyroglutamic acid specifically as a chiral auxiliary, it highlights the broader use of pyroglutamic acid derivatives in this capacity clockss.org. For instance, pyroglutamic acid methyl ester has been used as a rigid chiral auxiliary in the hydrogenation of o-toluic acid, resulting in high diastereoselectivity rsc.org.

Development of Pyrrolidine-Based Organocatalysts

Pyroglutamic acid derivatives have served as precursors for the development of various pyrrolidine-based organocatalysts nih.govresearchgate.netnih.govjyu.fiacs.org. Organocatalysis utilizes small organic molecules as catalysts, offering advantages such as being metal-free and often operating under mild conditions. The pyrrolidine (B122466) ring, inherent in pyroglutamic acid, is a common scaffold in many effective organocatalysts, such as proline derivatives nih.govacs.org. L-pyroglutamic acid, with its preset chiral stereocenter, five-membered lactam, and carboxylic acid, is a cheap chiral feedstock for developing organocatalysts acs.org. Bifunctional N-heterocyclic carbenes (NHCs) derived from L-pyroglutamic acid, bearing a free hydroxyl group, have been synthesized and shown to be effective organocatalysts researchgate.netnih.govacs.org. These catalysts can interact with substrates via hydrogen bonding, enhancing catalytic activity and stereochemical control researchgate.netnih.gov.

Asymmetric Aldol (B89426) Reactions Catalyzed by Pyroglutamic Acid Derivatives

Pyroglutamic acid derivatives have been utilized as organocatalysts in asymmetric aldol reactions nih.govresearchgate.netacs.orgnih.govacs.org. These reactions are fundamental carbon-carbon bond forming processes. For example, hybrids combining a dipeptide moiety with a 2-pyrrolidinone (B116388) scaffold derived from pyroglutamic acid have been shown to promote asymmetric aldol reactions in both organic and aqueous media nih.gov. L-pyroglutamic acid-derived bifunctional organocatalysts have been designed and applied in asymmetric direct aldol reactions between isatins and cyclohexanone (B45756) acs.orgnih.govacs.org. Studies in this area have even revealed and manipulated stereospecific retro-aldol processes influencing enantioselectivity acs.orgnih.govacs.org.

Asymmetric Michael Addition Reactions

Pyroglutamic acid derivatives are also involved in asymmetric Michael addition reactions, another key method for forming carbon-carbon bonds researchgate.netnih.govbeilstein-journals.org. Michael addition reactions involving nucleophilic glycine (B1666218) equivalents and α,β-unsaturated carboxylic acid derivatives offer a route to synthesizing constrained five-carbon-atom amino acids researchgate.net. Asymmetric versions of this reaction using chiral derivatives of α,β-unsaturated carboxylic acids in reactions with achiral glycine equivalents have been explored nih.gov. Pyroglutamic acid derivatives can serve as efficient Michael acceptors in reactions with nucleophilic glycine equivalents, leading to the asymmetric synthesis of β-substituted pyroglutamic acids researchgate.net. A procedure for the enantioselective synthesis of pyroglutamates via cyclopropenimine-catalyzed Michael addition of amino ester imines has also been described, offering a broader and more enantioselective access to pyroglutamate (B8496135) derivatives beilstein-journals.org.

Asymmetric Hydrogenation of Pyrrole (B145914) and Dihydropyrrole Derivatives

While the direct asymmetric hydrogenation of pyrrole and dihydropyrrole derivatives catalyzed by N-Boc-L-pyroglutamic acid itself is not explicitly detailed in the provided text, related hydrogenation reactions involving pyroglutamic acid derivatives are mentioned. For instance, the hydrogenation of pyroglutamic acid into pyroglutaminol has been studied using supported metal catalysts like Ru/Al2O3 and Ni/SiO2 nih.govnih.govresearchgate.net. Asymmetric hydrogenations of β-ketoesters bearing pyrrolidinones, derived from L-pyroglutamic acid, have been achieved with high diastereomeric excesses using BinapRuBr2 catalysts, controlling the absolute configuration of the resulting hydroxylated products clockss.org. Pyroglutamic acid can also be converted to prolinol by Ru-catalyzed hydrogenation uantwerpen.be.

Conformational Control in Asymmetric Synthesis

The rigid cyclic structure of pyroglutamic acid introduces conformational constraints, which can be exploited for stereochemical control in asymmetric synthesis researchgate.net. This conformational rigidity is crucial in designing catalysts and substrates to favor the formation of specific stereoisomers researchgate.net. For example, the peculiar conformation of unnatural tripeptides incorporating a D-amino acid, derived in part from the principles observed in cyclic structures like pyroglutamic acid derivatives, can lead to high enantioselectivity in aldol reactions nih.gov. The well-designed hydrogen-bonding modes between L-pyroglutamic acid sulphonamide catalysts and substrates, facilitated by the lactam moiety, are crucial for stereocontrol in Diels-Alder cyclizations acs.orgnih.gov. The ability of pyroglutamic acid to introduce rigidity into peptide chains reduces conformational flexibility, which is critical in stabilizing protein structures and facilitating enzyme catalysis researchgate.net.

Advanced Analytical and Characterization Methodologies in N Boc L Pyroglutamic Acid Research

Advanced Chromatographic Techniques for Purity and Enantiomeric Excess Determination

Chromatographic methods are indispensable for separating and quantifying components within a sample, making them crucial for assessing the purity of Boc-pyr-OH and determining its enantiomeric excess.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

Chiral HPLC is specifically employed to determine the enantiomeric purity or enantiomeric excess (ee) of chiral compounds like this compound, which possesses a defined stereocenter. This technique utilizes chiral stationary phases that can differentiate between the L and D enantiomers, allowing for their separation and quantification. The enantiomeric purity of this compound is critical as its biological activity and chemical reactivity are often stereospecific. Chiral HPLC has been successfully applied to analyze the enantiomeric purity of related protected amino acids, demonstrating its effectiveness in resolving stereoisomers acrospharmatech.com. While direct examples for this compound were not extensively detailed in the search results, the principle of chiral HPLC is directly applicable for assessing its enantiomeric excess, ensuring the desired stereoisomer is present in high purity for downstream applications.

Ultra-Performance Liquid Chromatography (UPLC) for Reaction Monitoring

Ultra-Performance Liquid Chromatography (UPLC) offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. These advantages make UPLC particularly valuable for reaction monitoring during the synthesis of this compound or its incorporation into larger molecules. UPLC allows for rapid analysis of reaction aliquots, providing real-time information on reactant consumption, product formation, and the appearance of by-products. This enables chemists to optimize reaction conditions efficiently. UPLC coupled with mass spectrometry (UPLC-MS) has been used for the analysis of amino acids and peptides, demonstrating its utility in monitoring complex reactions and identifying products or intermediates fishersci.cauni.luwikipedia.orgnih.gov. The speed and sensitivity of UPLC are beneficial for tracking the progress of reactions involving this compound, allowing for timely quenching or further processing based on the analytical data.

Spectroscopic Approaches for Complex Structural Elucidation

Spectroscopic techniques provide detailed information about the structure, bonding, and conformation of this compound, complementing the quantitative data obtained from chromatography.

Mass Spectrometry for Molecular Identification and Impurity Profiling

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to identify and quantify impurities. By measuring the mass-to-charge ratio (m/z) of ions, MS can confirm the molecular formula of this compound and detect the presence of even trace impurities.

Electrospray Ionization Mass Spectrometry (ESMS) is commonly used for analyzing polar molecules like protected amino acids and peptides. ESMS provides information about the intact molecule, often as protonated or deprotonated ions ([M+H]⁺ or [M-H]⁻) sigmaaldrich.com. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, allowing for the determination of the elemental composition and unambiguous identification of the compound and its impurities.

MS is also coupled with chromatographic techniques like UPLC-MS for enhanced separation and detection capabilities. UPLC-MS/MS (tandem mass spectrometry) in multiple reaction monitoring (MRM) mode is a very sensitive method for the quantification of specific compounds and the detection of impurities in complex matrices uni.luwikipedia.orgnih.gov. This hyphenated technique is powerful for impurity profiling of this compound, helping to identify and characterize synthetic by-products or degradation products.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by analyzing the vibrations of its chemical bonds. Each functional group absorbs infrared light at characteristic frequencies, producing a unique spectrum that serves as a molecular fingerprint.

For this compound, IR spectroscopy can confirm the presence of key functional groups such as the carbonyl groups of the Boc protecting group, the lactam ring, and the carboxylic acid, as well as the N-H bond within the ring. IR spectra are often used in conjunction with NMR and MS data to confirm the structure of synthesized compounds uni.lusigmaaldrich.comfishersci.ca. For example, characteristic stretches for ester linkages have been observed in the IR spectra of related compounds. Comparing the IR spectrum of a synthesized sample to that of an authentic standard can help confirm its identity and purity.

Optical Rotation for Chiral Purity Assessment

Optical rotation is a fundamental polarimetric technique used to assess the chiral purity of optically active compounds such as N-Boc-L-pyroglutamic acid (this compound). iranchembook.ir This method measures the angle by which a substance rotates the plane of plane-polarized light. iranchembook.irumich.edu The magnitude and direction of the rotation are specific to a chiral compound and its enantiomeric excess. For this compound, which is the N-Boc protected form of L-pyroglutamic acid, the L-configuration at the chiral center is responsible for its optical activity.

The specific rotation ([α]) is an intrinsic property of a chiral substance under defined conditions and is calculated using the observed rotation, concentration of the sample, and the path length of the polarimeter cell. iranchembook.ir The formula for specific rotation is typically given as:

[α] = (α_observed) / (c * l)

where: α_observed is the observed optical rotation in degrees, c is the concentration of the solution in g/mL or g/100mL, and l is the path length of the cell in decimeters.

The specific rotation is usually reported with the temperature and the wavelength of light used (commonly the sodium D line, denoted as D). For example, [α]²⁰/D indicates the specific rotation at 20°C using the sodium D line.

For this compound (N-Boc-L-pyroglutamic acid), reported specific rotation values vary slightly depending on the source, solvent, and concentration used for measurement. Several sources provide data on the specific rotation of this compound:

A specific rotation of [α]²⁰/D = -35 ± 2° (C=1 in CHCl₃) is reported. chemimpex.com

Another source indicates [α]²²/D -35.0 (c = 1 in chloroform).

A range of -33.0 to -36.0 deg (C=1, CHCl₃) for [α]²⁰/D is also specified. avantorsciences.comtcichemicals.com

A reference value of -34° (C=1, CHCl₃) is also mentioned. tcichemicals.com

These values are consistent and indicate that this compound is levorotatory, meaning it rotates plane-polarized light to the left. The consistency across different reports under similar conditions (solvent: chloroform, concentration: approximately 1 g/100mL or 1 g/mL) highlights the reliability of optical rotation as a characteristic property for this compound.

The specific rotation is directly related to the enantiomeric excess (ee) or optical purity of a sample. iranchembook.ir The enantiomeric excess is a measure of how much of one enantiomer is present in excess of the other. For a mixture of two enantiomers, the observed specific rotation will be proportional to the enantiomeric excess. If the specific rotation of the pure enantiomer is known, the enantiomeric excess of a sample can be calculated using the formula:

ee (%) = ([α]_sample / [α]_pure enantiomer) * 100

Where [α]_sample is the specific rotation of the sample and [α]_pure enantiomer is the specific rotation of the pure enantiomer.

In the context of chiral purity assessment of this compound, measuring its specific rotation allows researchers and quality control chemists to determine the proportion of the desired L-enantiomer relative to any potential D-enantiomer impurity (N-Boc-D-pyroglutamic acid). wikidata.org A sample with a specific rotation close to the reported values for pure N-Boc-L-pyroglutamic acid indicates high chiral purity. Deviations from this value suggest the presence of the D-enantiomer, which is the stereoisomer of N-Boc-L-pyroglutamic acid. wikidata.org

While optical rotation is a rapid and relatively simple method for assessing chiral purity, it is important to note that it measures the net rotation caused by all chiral substances in the sample. skpharmteco.com Therefore, impurities that are also optically active can interfere with the measurement and lead to inaccurate results regarding the enantiomeric purity of the target compound. Modern techniques such as chiral High-Performance Liquid Chromatography (HPLC) are often used in conjunction with or instead of optical rotation for more accurate and detailed chiral purity analysis, as they can separate and quantify individual enantiomers and other impurities. skpharmteco.com However, optical rotation remains a valuable tool for quick checks and as a characteristic specification for this compound in quality control and research.

Detailed research findings related to optical rotation of this compound are often presented in the specifications sections of chemical suppliers or in experimental procedures within synthetic chemistry literature. The data consistently points to a negative specific rotation in chloroform, confirming the presence and purity of the L-enantiomer.

Data Table: Specific Rotation Values for this compound

| Source | Specific Rotation ([α]) | Temperature (°C) | Wavelength | Concentration (C) | Solvent |

| Chem-Impex chemimpex.com | -35 ± 2° | 20 | D | 1 g/100mL | CHCl₃ |

| ChemicalBook chemicalbook.com | -35.0° | 22 | D | 1 g/100mL | Chloroform |

| Avantor avantorsciences.com | -33.0 to -36.0° | 20 | D | 1 g/100mL | CHCl₃ |

| Sigma-Aldrich | -35.0° | 22 | D | 1 g/100mL | Chloroform |

| TCI Chemicals tcichemicals.com | -33.0 to -36.0° | 20 | D | 1 g/100mL | CHCl₃ |

| TCI Chemicals tcichemicals.com | -34° | - | D | 1 g/100mL | CHCl₃ |

Note: Concentration is typically expressed as g/100mL when 'c=' is followed by a number, or g/mL if not specified otherwise, but the common practice for specific rotation is g/100mL. The values above assume c=1 refers to 1 g/100mL based on common reporting standards.

Mechanistic Insights and Theoretical Studies of N Boc L Pyroglutamic Acid Reactions

Investigation of Reaction Mechanisms in Protecting Group Chemistry

N-Boc-L-pyroglutamic acid plays a significant role in protecting group chemistry primarily as a source of a protected amino acid residue or as a precursor to chiral catalysts where the Boc group serves as a temporary protecting group on the nitrogen atom. The Boc (tert-butoxycarbonyl) group is a common amine protecting group, valued for its ease of installation and removal under acidic conditions. organic-chemistry.orgmasterorganicchemistry.com

In the context of complex molecule synthesis, N-Boc-protected amino acids, including derivatives of pyroglutamic acid, are frequently employed in multicomponent reactions such as the Ugi and Staudinger reactions. beilstein-journals.orgacs.org For instance, N-Boc-protected amino acids can be substrates in Ugi Deprotection–Cyclizations (UDC), where the Boc group is strategically removed after the initial Ugi adduct formation to trigger a subsequent cyclization event, leading to the formation of cyclic peptidomimetics. beilstein-journals.org The mechanism involves the formation of a linear Ugi product, followed by the acid-catalyzed cleavage of the Boc group, enabling the intramolecular attack of the newly liberated amine on an electrophilic center elsewhere in the molecule. beilstein-journals.org

While Boc-pyr-OH itself might not always be the direct reactant undergoing Boc deprotection in a mechanistic study, its derivatives, such as esters (e.g., methyl Boc-L-pyroglutamate), are utilized as starting materials in the synthesis of various compounds, including chiral catalysts or intermediates where the Boc group's behavior during synthesis or deprotection is mechanistically relevant. researchgate.netsoton.ac.uk Studies on the deprotection of N-Boc groups in related systems, such as N-Boc-protected alpha-amino aldehydes or imines, provide insights into the general reactivity and mechanistic considerations for Boc removal under various conditions (e.g., acidic treatment with TFA or TMSBr/TMSI). organic-chemistry.orgmasterorganicchemistry.comnsf.govgoogle.com The mechanism of Boc deprotection typically involves protonation of the carbamate (B1207046) oxygen, followed by elimination of tert-butyl cation and release of the free amine and carbon dioxide. organic-chemistry.orgmasterorganicchemistry.com Scavengers are often employed during acidic deprotection to react with the tert-butyl cation and prevent unwanted side reactions. organic-chemistry.orgmasterorganicchemistry.com

Computational Chemistry for Reaction Pathway Prediction and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become indispensable for investigating reaction mechanisms and predicting reaction pathways involving organic molecules, including those related to N-Boc-L-pyroglutamic acid derivatives. nsf.govnih.govwhiterose.ac.uk These studies provide detailed information about transition states, intermediates, activation energies, and reaction energy profiles, which are often difficult to obtain experimentally. nsf.govnih.gov

For example, DFT calculations have been applied to study the mechanisms of reactions involving N-Boc-protected alpha-amino aldehydes, which share structural features with this compound derivatives. In studies of NHC-catalyzed cross-benzoin reactions, computational modeling helped elucidate the reaction pathway, identify key transition states, and understand the factors governing chemoselectivity and diastereoselectivity. nsf.gov These calculations can predict the relative stabilities of different transition states, thereby indicating the most favorable reaction pathway. The energy difference between competing transition states can be correlated with experimental selectivity. nsf.govnih.gov

Computational studies can also aid in reaction optimization by exploring the effects of different substituents, catalysts, or reaction conditions on the energy profile and selectivity. researchgate.netnih.gov By predicting the feasibility and efficiency of potential reaction pathways computationally, researchers can reduce the need for extensive experimental trial and error. nih.gov

While direct computational studies focusing solely on the reaction pathways of this compound itself (beyond simple deprotection) in complex transformations are less frequently reported in the immediate search results, the application of these methods to related N-Boc-protected amino acid derivatives highlights their relevance and potential for studying this compound chemistry. For instance, DFT has been used to study catalysts derived from methyl Boc-L-pyroglutamate, analyzing transition state models to understand selectivity in catalytic reactions. researchgate.net

Theoretical Modeling of Catalytic Behavior and Stereoselectivity

Theoretical modeling plays a crucial role in understanding the catalytic behavior and predicting the stereochemical outcome of reactions involving chiral molecules like N-Boc-L-pyroglutamic acid derivatives. Chiral catalysts derived from L-pyroglutamic acid have been developed and studied computationally to understand the origins of enantioselectivity. acs.orgresearchgate.netacs.org

One area where theoretical modeling has been applied is in the study of N-Heterocyclic Carbene (NHC) catalysts derived from L-pyroglutamic acid. acs.orgacs.org These chiral NHCs have been successfully employed in enantioselective reactions, such as the Staudinger reaction between ketenes and N-Boc imines, yielding highly enantioenriched β-lactams. acs.org Computational studies can investigate the interactions between the chiral catalyst, the substrates, and the transition state to rationalize the observed stereoselectivity. researchgate.netnsf.govnih.govacs.org By analyzing the spatial arrangement and energy of different diastereomeric or enantiomeric transition states, theoretical models can predict which pathway is kinetically or thermodynamically favored, thus explaining the preference for a specific stereoisomer. nsf.govnih.gov

Theoretical models, such as the Felkin-Anh model or Zimmerman-Traxler-like transition states, are often used in conjunction with computational data to provide a qualitative understanding of stereochemical induction. nsf.govnih.gov For example, in the study of NHC-catalyzed reactions with N-Boc-protected alpha-amino aldehydes, the observed anti selectivity was rationalized by considering intramolecular hydrogen bonding and steric interactions within the transition state, supported by DFT calculations and interpreted through a Felkin-Anh model. nsf.gov

Computational studies on catalysts derived from methyl Boc-L-pyroglutamate have also utilized theoretical models to explain selectivity in Mukaiyama aldol (B89426) reactions, focusing on noncovalent interactions and transition state structures. researchgate.net These studies demonstrate how theoretical modeling, informed by computational data, provides valuable insights into the factors controlling stereoselectivity in reactions catalyzed by species derived from this compound.

While L-pyroglutamic acid itself (without the Boc group) has shown influence on reaction processes like non-enzymatic browning, potentially through carboxylic acid catalysis, theoretical studies on the catalytic behavior of this compound specifically as a catalyst are less common. nih.gov However, its role as a chiral building block for the synthesis of chiral catalysts, whose behavior is then studied computationally and theoretically, is well-documented. acs.orgresearchgate.netacs.org

Future Research Directions and Emerging Applications

Sustainable Synthetic Routes for N-Boc-L-pyroglutamic Acid Production

Current synthetic routes for pyroglutamic acid often involve chemical processes that can generate significant waste and require harsh conditions google.comfrontiersin.org. Research is being directed towards developing more environmentally friendly and sustainable methods for the production of N-Boc-L-pyroglutamic acid. One promising area is the exploration of biocatalytic approaches. For instance, studies have investigated the use of enzymes, such as proteases, for the selective esterification of N-Boc-L-glutamic acid, a related compound, which could potentially be adapted for N-Boc-L-pyroglutamic acid synthesis or its precursors frontiersin.org. The development of solvent-free or low-solvent reactions and the use of recyclable catalysts are also key areas of investigation to improve the sustainability of Boc-Pyr-OH synthesis kuleuven.be. Utilizing L-pyroglutamic acid as a raw material in simplified, low-cost processes with high yields and purity is also being explored for industrial production google.com.

Expansion of N-Boc-L-pyroglutamic Acid Applications in Biocatalysis

N-Boc-L-pyroglutamic acid and its derivatives hold potential for expanded applications in biocatalysis. As a chiral building block, it can be utilized in enzyme-catalyzed reactions to synthesize complex chiral molecules with high stereoselectivity. Research is exploring the incorporation of N-Boc-L-pyroglutamic acid into substrates for enzymatic transformations, such as kinetic resolutions or asymmetric synthesis, to access a wider range of enantioenriched compounds. The unique cyclic structure of pyroglutamic acid can influence the conformation of molecules, which can be advantageous in designing substrates for specific enzymatic reactions clockss.org. Biocatalytic approaches are being investigated for the synthesis of protected amino acid building blocks, including those related to pyroglutamic acid, highlighting the growing interest in this area frontiersin.org.

Development of Advanced Materials from N-Boc-L-pyroglutamic Acid Derivatives

The incorporation of N-Boc-L-pyroglutamic acid into polymeric structures or self-assembling molecules is an emerging area for the development of advanced materials. Derivatives of pyroglutamic acid can exhibit interesting properties, such as improved solubility, modified thermal stability, or the ability to form ordered structures. Research is exploring the synthesis of polymers, hydrogels, or other functional materials utilizing N-Boc-L-pyroglutamic acid derivatives for potential applications in drug delivery, tissue engineering scaffolds, or responsive materials google.comresearchgate.net. The ability to deprotect the Boc group post-material formation offers a handle for further functionalization or to trigger changes in material properties.

Exploration of New Therapeutic Targets and Bioactive Scaffolds Derived from N-Boc-L-pyroglutamic Acid

N-Boc-L-pyroglutamic acid derivatives are being investigated as potential new therapeutic agents and as scaffolds for the discovery of novel bioactive compounds. The pyroglutamic acid core is present in various naturally occurring and synthetic biologically active molecules clockss.org. Research is focusing on synthesizing libraries of compounds based on the N-Boc-L-pyroglutamic acid scaffold, exploring modifications at different positions of the ring and the carboxylic acid group to identify new molecules with desired biological activities clockss.orgchemimpex.comchemimpex.comunipa.it. This includes the design of enzyme inhibitors, modulators of protein interactions, and compounds targeting specific receptors chemimpex.com. The use of N-Boc-L-pyroglutamic acid as a chiral scaffold allows for the synthesis of stereochemically defined libraries, which is crucial for identifying selective and potent drug candidates clockss.org. The pyrrolidine (B122466) ring, the core of pyroglutamic acid, is a versatile scaffold in drug discovery due to its structural properties and ability to contribute to molecular complexity and stereochemistry unipa.it.

Q & A

Q. Q1. What are the standard protocols for synthesizing Boc-pyr-OH, and how can researchers ensure reproducibility in its preparation?

Answer:

- Synthesis Steps : Follow established protocols for tert-butoxycarbonyl (Boc) protection of pyrrole derivatives, including reaction conditions (e.g., solvent, temperature, catalyst) and purification methods (e.g., column chromatography, recrystallization) .

- Reproducibility : Document reagent purity (e.g., supplier specifications), solvent drying methods, and reaction monitoring (TLC, NMR). Include detailed characterization data (¹H/¹³C NMR, HPLC purity) in supplementary materials to align with journal guidelines .

Q. Q2. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation address common pitfalls?

Answer:

- Techniques : Use ¹H/¹³C NMR to confirm Boc-group stability and pyrrole ring integrity. IR spectroscopy can validate carbonyl stretching (~1680–1720 cm⁻¹). Mass spectrometry (HRMS) confirms molecular weight.

- Pitfalls : Account for solvent peaks in NMR and baseline noise in HPLC. Cross-validate results with orthogonal methods (e.g., elemental analysis) to resolve ambiguities .

Q. Q3. How can researchers design initial experiments to test this compound’s reactivity in peptide coupling or organocatalytic applications?

Answer:

- Experimental Design : Use a factorial design to test variables like coupling agents (e.g., HATU, DCC), solvent polarity, and temperature. Include controls (e.g., unprotected pyrrole derivatives) to isolate Boc-group effects.

- Data Collection : Track reaction yields, byproduct formation, and stereochemical outcomes via chiral HPLC or X-ray crystallography .

Advanced Research Questions

Q. Q4. How can contradictory literature data on this compound’s stability under acidic conditions be systematically analyzed?

Answer:

- Contradiction Analysis : Conduct a meta-analysis of published protocols, noting variables like acid strength (e.g., TFA vs. HCl), solvent systems, and temperature. Use accelerated degradation studies (e.g., stress testing at elevated temperatures) to identify critical stability factors .

- Resolution : Apply multivariate regression to isolate contributing factors (e.g., water content, counterion effects) and validate hypotheses via kinetic studies .

Q. Q5. What strategies are effective for optimizing this compound’s enantiomeric purity in asymmetric synthesis?

Answer:

- Methodological Framework :

- Screening : Test chiral auxiliaries or catalysts (e.g., Evans’ oxazolidinones, Sharpless ligands) in model reactions.

- Process Optimization : Use design of experiments (DoE) to balance enantiomeric excess (ee) with yield.

- Validation : Compare ee values via chiral HPLC and circular dichroism (CD) spectroscopy .

Q6. How can a PICOT framework be adapted to formulate hypothesis-driven research questions about this compound’s biological activity?

Answer:

- PICOT Adaptation :

- P (Population): Specific cell lines or enzyme targets (e.g., kinases).

- I (Intervention): this compound concentration ranges or derivatives.

- C (Comparison): Unprotected pyrrole analogs or known inhibitors.

- O (Outcome): IC₅₀ values, binding affinity (Kd), or cellular uptake efficiency.

- T (Time): Incubation periods for dose-response assays.

- Implementation : Align experimental parameters with PICOT components to ensure testable hypotheses and measurable outcomes .

Q. Q7. What statistical methods are appropriate for resolving variability in this compound’s catalytic performance across replicate studies?

Answer:

- Data Analysis : Apply ANOVA to identify significant variability sources (e.g., batch differences, operator technique). Use Bland-Altman plots for inter-lab reproducibility assessments.